

An In-depth Technical Guide to 2-Bromo-5-chlorophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-5-chlorophenol**

Cat. No.: **B087913**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chlorophenol is a halogenated aromatic organic compound with significant applications as a versatile intermediate in organic synthesis.^[1] Its unique molecular structure, featuring a phenol ring substituted with both a bromine and a chlorine atom, imparts specific reactivity that is leveraged in the synthesis of a wide range of more complex molecules.^[1] This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characteristics of **2-Bromo-5-chlorophenol**, tailored for professionals in research and drug development. The strategic placement of the hydroxyl, bromo, and chloro functional groups on the benzene ring at positions 1, 2, and 5 respectively, makes it a valuable building block in the creation of novel pharmaceutical, agrochemical, and material science products.^[1]

Molecular Structure and Physical Properties

The foundational structure of **2-Bromo-5-chlorophenol** consists of a benzene ring with three substituents: a hydroxyl group (-OH) at position 1, a bromine atom at position 2, and a chlorine atom at position 5.^[1] This arrangement is crucial to its chemical behavior and reactivity.

Property	Value	Reference
IUPAC Name	2-Bromo-5-chlorophenol	[2]
CAS Number	13659-23-9	[2]
Molecular Formula	C ₆ H ₄ BrClO	[2]
Molecular Weight	207.45 g/mol	[2]
Appearance	Off-white to light brown crystalline solid	[3]
Melting Point	63–67 °C	[3]
Boiling Point	Decomposes before boiling	[3]
Solubility	Moderately soluble in organic solvents (ethanol, chloroform, acetone); limited solubility in water.	[3]

Chemical Properties and Reactivity

The chemical behavior of **2-Bromo-5-chlorophenol** is dictated by the interplay of its three functional groups.

- Phenolic Hydroxyl Group: The -OH group confers weak acidity and is a site for reactions such as etherification and esterification.[1]
- Halogen Substituents: The bromine and chlorine atoms deactivate the aromatic ring towards electrophilic substitution but are themselves sites for nucleophilic substitution and play a crucial role in cross-coupling reactions like Suzuki and Heck couplings.[1]
- Stability: The compound is stable under normal conditions but may decompose upon exposure to excessive heat or strong oxidizing agents.[1]

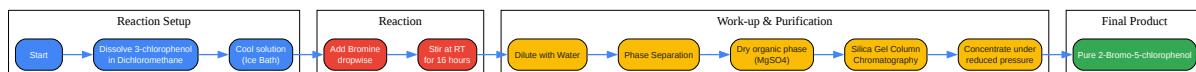
Synthesis of 2-Bromo-5-chlorophenol

A common laboratory-scale synthesis of **2-Bromo-5-chlorophenol** involves the bromination of 3-chlorophenol.

Experimental Protocol

Materials:

- 3-chlorophenol (5.03 g, 39.1 mmol)
- Dichloromethane (20 mL)
- Bromine (6.25 g, 39.1 mmol)
- Water
- Magnesium sulfate
- Silica gel
- Hexane


Procedure:

- Dissolve 5.03 g (39.1 mmol) of 3-chlorophenol in 20 mL of dichloromethane in a suitable reaction vessel.
- Cool the solution using an ice bath.
- Slowly add 6.25 g (39.1 mmol) of bromine to the cooled solution dropwise.
- Allow the reaction mixture to gradually warm to room temperature and stir for 16 hours.
- After the reaction is complete, dilute the mixture with water and perform a phase separation.
- Dry the organic phase with magnesium sulfate.
- Purify the crude product by silica gel column chromatography using a 3:2 mixture of dichloromethane and hexane as the eluent.

- Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure **2-Bromo-5-chlorophenol**.^[4]

Expected Yield: Approximately 2.04 g (25%).^[4]

Synthesis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. srinichem.com [srinichem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. platform.softwareone.com [platform.softwareone.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-5-chlorophenol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b087913#2-bromo-5-chlorophenol-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com